N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a pyrimidine ring and a benzothiazole ring connected via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Formation of the Benzothiazole Ring: The benzothiazole ring is often synthesized via the cyclization of ortho-aminothiophenols with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the pyrimidine and benzothiazole rings through a sulfanyl bridge. This can be achieved using thiolating agents such as thiourea or Lawesson’s reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl bridge.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved products with free thiol groups.
Substitution: Functionalized derivatives with various substituents on the pyrimidine or benzothiazole rings.
Scientific Research Applications
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Material Science: Its unique structural properties make it suitable for use in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-6-methyl-2-pyrimidinone
- 6-methoxy-1,3-benzothiazole
- 2-amino-4-hydroxy-6-methylpyrimidine
Uniqueness
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is unique due to its dual ring structure connected by a sulfanyl bridge, which imparts distinct chemical and biological properties. This structural feature allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H14N4O3S2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H14N4O3S2/c1-8-5-12(20)18-14(16-8)23-7-13(21)19-15-17-10-4-3-9(22-2)6-11(10)24-15/h3-6H,7H2,1-2H3,(H,16,18,20)(H,17,19,21) |
InChI Key |
NZSWUHQDXYOVOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
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